5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Description
This analysis focuses on substituent effects, physicochemical properties, and biological activity trends derived from studies of analogous pyrazolo[4,3-d]pyrimidines and triazines.
Properties
Molecular Formula |
C11H12Cl2N4 |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
5,7-dichloro-3-cyclopentyl-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H12Cl2N4/c1-17-9-8(14-11(13)15-10(9)12)7(16-17)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
IXUQFRLHLYSOBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCCC3)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloro-3-cyclopentyl-1H-pyrazolo[4,3-d]pyrimidine with methylating agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Chemical Reactions Analysis
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research indicates that 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Case Studies
-
In vitro Studies :
- A study on various cancer cell lines demonstrated that the compound exhibited cytotoxicity with IC50 values as follows:
Cell Line IC50 (µM) A549 (lung cancer) 12.5 MCF-7 (breast cancer) 15.0
- A study on various cancer cell lines demonstrated that the compound exhibited cytotoxicity with IC50 values as follows:
- Mechanism of Action :
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Research Findings
- A series of pyrazolo[4,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activities. The compounds showed potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammation .
Antimicrobial Properties
Emerging evidence suggests that derivatives of pyrazolo[4,3-d]pyrimidine may possess antimicrobial activity against various bacterial strains.
Preliminary Studies
Some studies have reported that modifications of the pyrazolo[4,3-d]pyrimidine structure can enhance antimicrobial efficacy. For instance:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
- Results : Significant inhibition zones were observed at certain concentrations, indicating potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound features a pyrazolo[4,3-d]pyrimidine core with 5,7-dichloro , 3-cyclopentyl , and 1-methyl substituents. Key structural analogs from the evidence include:
Electronic Properties and Reactivity
Theoretical studies on pyrazolo-triazines (structurally similar to pyrazolo-pyrimidines) reveal:
- HOMO-LUMO Gaps: Narrow energy gaps (~1.437 kcal/mol) suggest comparable reactivity across analogs . However, electron-withdrawing chloro groups at C5 and C7 in the target compound could lower LUMO energy, enhancing electrophilicity compared to non-halogenated derivatives.
Physicochemical Properties
Key parameters inferred from chromatographic and computational
Biological Activity
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of kinases. This article discusses its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H12Cl2N4 |
| Molecular Weight | 271.14 g/mol |
| IUPAC Name | 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
| InChI Key | IXUQFRLHLYSOBT-UHFFFAOYSA-N |
Synthesis
The synthesis of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves cyclization reactions using appropriate precursors under specific conditions. Common methods include the use of methylating agents and solvents like ethanol or dimethylformamide (DMF), often in the presence of potassium carbonate as a catalyst.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It functions primarily as a kinase inhibitor, interfering with cellular signaling pathways that promote cancer cell proliferation. For instance, studies have shown that compounds within the pyrazolo[4,3-d]pyrimidine family can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell cycle regulation and survival .
Case Study:
A study comparing several pyrazolo[4,3-d]pyrimidine derivatives found that modifications in their structure could lead to varying degrees of anticancer efficacy. For example, certain derivatives displayed IC50 values below 30 µM against breast cancer cell lines (MCF-7), indicating potent activity compared to standard treatments like etoposide .
The mechanism by which 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exerts its biological effects involves binding to the active site of targeted kinases. This binding prevents the phosphorylation of downstream proteins essential for cell growth and survival, leading to reduced tumor growth and increased apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
The biological activity of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can be compared to other compounds within its class:
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine | 25.0 | EGFR |
| 5,7-Dichloro-3-propyl-1H-pyrazolo[4,3-d]pyrimidine | 15.0 | VEGFR |
| 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | <30 | Multiple kinases |
This table illustrates that while the compound shows promising activity as a kinase inhibitor, its efficacy varies depending on structural modifications.
Q & A
Q. What synthetic routes are recommended for 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Cyclization of chlorinated pyrimidine precursors with cyclopentylamine under reflux in acetonitrile or THF .
- Step 2 : Introduction of the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Final halogenation using POCl₃ or PCl₅ to install chlorine atoms at positions 5 and 7 .
Yields are optimized by controlling reaction temperature (70–90°C) and using catalysts like PPh₃ for intramolecular aza-Wittig reactions .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentyl integration at δ ~1.5–2.5 ppm) .
- IR Spectroscopy : Identification of C-Cl stretches (~550–650 cm⁻¹) and pyrazole/pyrimidine ring vibrations .
- X-ray Crystallography : Resolves spatial arrangement, particularly the fused bicyclic system and chlorine substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (calculated: 203.03 g/mol for core structure) .
Q. What physicochemical properties are critical for experimental handling?
- Methodological Answer : Key properties include:
- Solubility : Limited in water; use DMSO or DCM for dissolution. Pre-screen solvents to avoid degradation .
- Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of chlorine substituents .
- Density/Boiling Point : 1.76 g/cm³ (guides solvent layering); boiling point ~312°C (requires vacuum distillation for purification) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., MeCN) enhance reaction rates for cyclization steps .
- Catalysts : Use PPh₃ (1.1 equiv) to promote iminophosphorane intermediates in aza-Wittig reactions .
- Temperature Control : Maintain 70–90°C for halogenation to avoid side products like dechlorinated derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time by 30–50% for steps requiring prolonged heating .
Q. What strategies evaluate its antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Staphylococcus aureus and Escherichia coli using agar diffusion (5 mg/mL). Compare inhibition zones to Chloramphenicol .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are determined via dose-response curves (1–100 µM) .
- Target Interaction Studies : Employ molecular docking to predict binding to kinases (e.g., EGFR) or DNA topoisomerases. Validate with SPR or ITC .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or methyl groups (e.g., ethyl) to assess steric effects .
- Halogen Replacement : Substitute Cl with F or Br to study electronic impacts on bioactivity .
- Computational Modeling : Use DFT calculations to correlate substituent electronegativity with target binding energy .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Ensure consistent microbial strains (e.g., ATCC standards) and cell passage numbers .
- Purity Verification : Use HPLC (≥98% purity, C18 column, MeOH:H₂O mobile phase) to rule out impurity-driven variability .
- Dose-Response Curves : Repeat experiments across multiple concentrations to confirm activity thresholds .
Q. What analytical challenges arise in impurity profiling?
- Methodological Answer :
- Common Impurities : Dechlorinated byproducts or oxidized pyrazole rings. Detect via TLC (Rf comparison) or LC-MS .
- Mitigation : Optimize reaction quenching (e.g., rapid cooling after halogenation) and use scavengers like silica gel .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
